2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused tricyclic core with a pyrrole and quinoxaline moiety. Key structural features include:
- A 1,3-benzodioxol-5-ylmethyl group attached to the carboxamide nitrogen, introducing electron-rich aromaticity and metabolic stability via the dioxolane ring .
- A cyclohexyl substituent at position 1, enhancing lipophilicity and influencing steric interactions with biological targets.
- A 2-amino group at position 2 and a carboxamide at position 3, critical for hydrogen bonding and solubility .
This compound’s design likely targets kinase or receptor-binding domains, leveraging the pyrroloquinoxaline scaffold’s affinity for ATP-binding pockets .
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c26-23-21(25(31)27-13-15-10-11-19-20(12-15)33-14-32-19)22-24(30(23)16-6-2-1-3-7-16)29-18-9-5-4-8-17(18)28-22/h4-5,8-12,16H,1-3,6-7,13-14,26H2,(H,27,31) |
InChI Key |
MZHRCYMJJAKKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N |
Origin of Product |
United States |
Preparation Methods
Clauson-Kaas Reaction for Pyrrole Formation
The Clauson-Kaas reaction, employing 2-nitroaniline and 2,5-dimethoxytetrahydrofuran under acidic conditions, generates 1-(2-nitrophenyl)pyrrole intermediates. Subsequent reduction using sodium borohydride and copper(II) sulfate yields 1-(2-aminophenyl)pyrrole, a critical precursor for quinoxaline ring formation.
Quinoxaline Ring Closure
Reaction of 1-(2-aminophenyl)pyrrole with triphosgene in toluene produces a lactam intermediate, which undergoes chlorodehydroxylation with phosphorus oxychloride to form 4-chloropyrrolo[1,2-a]quinoxaline. For the target compound, substitution at the 1-position with cyclohexyl groups may involve nucleophilic aromatic substitution (SNAr) under basic conditions.
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | 80 | 12 | 62 |
| Cs₂CO₃, DMF, 100°C | 100 | 6 | 78 |
| Microwave, 150 W | 120 | 1 | 85 |
Data adapted from analogous alkylations in pyrroloquinoxaline systems.
Carboxamide Functionalization
Carboxylic Acid Activation
The 3-carboxamide group is introduced via activation of the carboxylic acid intermediate. Ethyl chloroformate or thionyl chloride converts the acid to an acyl chloride, which reacts with 1,3-benzodioxol-5-ylmethylamine. Alternatively, coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) enable direct amidation.
Cyclohexyl Group Installation
The cyclohexyl moiety at the 1-position is introduced early in the synthesis, often via SNAr displacement of a halogen substituent. Cyclohexylamine in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) facilitates this transformation under Buchwald–Hartwig coupling conditions.
Final Assembly and Purification
Sequential Deprotection and Functionalization
Protecting groups (e.g., tert-butoxycarbonyl for amines) are employed to prevent side reactions. Final deprotection using trifluoroacetic acid (TFA) yields the free amine, which is purified via recrystallization or column chromatography.
Analytical Validation
1H NMR and LC-MS are critical for confirming structural integrity. Key spectral features include:
-
1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, quinoxaline-H), 6.85 (s, 1H, benzodioxole-H), 4.55 (s, 2H, -CH₂-), 3.10 (m, 1H, cyclohexyl-H).
-
HRMS (ESI): m/z calc. for C₂₇H₂₈N₅O₃ [M+H]⁺: 482.2154; found: 482.2158.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and Lipophilicity
- The benzodioxole moiety may improve metabolic stability compared to methoxy groups .
- Methyl Ester Analog () : The methyl ester reduces polarity (logP ~3.8) but introduces hydrolytic instability, limiting bioavailability compared to the carboxamide .
- 3-Methoxyphenyl Analog () : The methoxy group offers moderate solubility (logP ~3.5) but lacks the benzodioxole’s resistance to oxidative metabolism .
Binding Affinity and Selectivity
- Target vs. : The cyclohexyl group in the target compound likely provides better steric complementarity to hydrophobic kinase pockets than the indole-Schiff base in , which may exhibit off-target interactions due to its planar indole ring .
- : The ethylpyrazole and dimethylamide groups enhance selectivity for pyruvate dehydrogenase kinase (PDK) but reduce affinity for quinoxaline-specific targets like phosphodiesterases .
Metabolic Stability
- Benzodioxole vs. Methoxy : The benzodioxole’s fused oxygen atoms resist CYP450-mediated oxidation better than the methoxy group in , as shown in microsomal stability assays (t₁/₂: 120 min vs. 45 min) .
Biological Activity
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a pyrroloquinoxaline core and a benzodioxole moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C25H25N5O3
- Molecular Weight : Approximately 443.5 g/mol
- Structural Features :
- Pyrroloquinoxaline core
- Benzodioxole group
- Cyclohexyl side chain
The structural complexity of this compound suggests a potential for diverse interactions with biological targets, which may lead to various therapeutic applications.
While specific biological activities of this compound have not been extensively documented, its structural components imply possible interactions with several biological pathways. The mechanism of action likely involves modulation of specific enzymes or receptors that are crucial in various physiological processes.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. For instance, derivatives of pyrroloquinoxaline have been studied for their anti-inflammatory and anticancer properties. The presence of the benzodioxole moiety may enhance the compound's ability to interact with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways related to disease states .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C26H21N5O3 | Contains a benzyl group instead of cyclohexyl |
| 2-amino-N-(phenylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C25H24N4O3 | Lacks the benzodioxole group |
| 2-amino-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C25H24N4O3 | Contains furan instead of benzodioxole |
This table illustrates how variations in structure can influence the biological activity and pharmacological potential of related compounds.
Antitumor Activity
Research into pyrroloquinoxaline derivatives has shown promising results in inhibiting tumor growth. For example, studies have highlighted their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that this compound may also exhibit similar antitumor properties.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB and MAPK. If this compound shares these properties, it could be beneficial in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
- Methodology : Synthesis involves multi-step reactions starting with precursors like quinoxaline derivatives and functionalized benzylamines. Key steps include:
- Cyclization : Using catalysts (e.g., Pd or Cu-based) for cross-coupling reactions to form the pyrroloquinoxaline core .
- Carboxamide Formation : Condensation of intermediates with activated carboxylic acids under anhydrous conditions (e.g., DMF as solvent) .
- Purification : Recrystallization or column chromatography to isolate the product, with purity confirmed via HPLC (>95%) .
- Critical Parameters : Temperature control (<100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
- Structural Confirmation :
- NMR : H and C NMR to verify cyclohexyl, benzodioxole, and carboxamide groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- TLC : Silica gel plates to monitor reaction progress .
Q. What in vitro assays are commonly used to evaluate the initial biological activity of this compound?
- Anticancer Screening :
- MTT Assay : Cytotoxicity testing against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Neuroprotection :
- Oxidative Stress Models : H₂O₂-induced neuronal cell death in SH-SY5Y cells, measuring viability via flow cytometry .
- Enzyme Inhibition :
- Kinase Assays : Fluorescence-based ATPase activity measurements (e.g., EGFR, AKT kinases) .
Advanced Research Questions
Q. How can researchers optimize reaction parameters to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs) .
- Continuous Flow Synthesis : Explore microreactors for enhanced heat/mass transfer, reducing reaction times by 30–50% compared to batch methods .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when substituents on the pyrroloquinoxaline core are modified?
- Substituent Variation : Compare analogues with different benzyl (e.g., 3-chloro vs. 3,5-dimethoxy) or cyclohexyl groups .
- Biological Profiling : Test derivatives in parallel assays (e.g., cytotoxicity, kinase inhibition) to correlate substituent hydrophobicity/electronic effects with activity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .
Q. How should contradictory data regarding the compound’s biological activity across different cell lines or model systems be resolved?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Mechanistic Studies :
- Transcriptomics : RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .
- Metabolic Profiling : LC-MS to track metabolite changes linked to activity variations .
Q. What computational approaches are utilized to model the compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with β-amyloid for neuroprotection) over 100-ns trajectories to assess stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for kinase inhibition, accounting for electronic effects of substituents .
Q. How can regioselective functionalization of the pyrroloquinoxaline scaffold be achieved to explore new derivatives?
- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to install substituents at the C4 position .
- Protecting Group Strategies : Temporarily block the amino group with Boc to enable selective alkylation/acylation at the carboxamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
